Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Overview
Description
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C15H12N2O4S and its molecular weight is 316.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyzed Couplings : A study by Suresh et al. (2013) reported the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines using a palladium-catalyzed decarboxylative Suzuki coupling. Additionally, the synthesis of alkenyl variants via Heck coupling is also described, showcasing the compound's utility in organic synthesis (Suresh et al., 2013).
Sulfenylation Reactions : Research by Gilow et al. (1991) examined the sulfenylation of pyrroles and indoles, including compounds with phenylsulfonyl substituents. This study highlights the chemical reactivity of such compounds in electrophilic substitution reactions (Gilow et al., 1991).
Friedel-Crafts Acylations : Xiao et al. (1996) studied Friedel-Crafts acylations of 3-alkyl-1-(phenylsulfonyl)pyrroles. Their research demonstrated reversible acylations and their applications in synthesizing complex organic molecules like ant trail pheromones (Xiao et al., 1996).
Catalytic Synthesis : Singh et al. (2013) described the use of a pyrrolidine-based catalyst derived from l-proline for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, showcasing the application of phenylsulfonyl derivatives in catalysis (Singh et al., 2013).
Molecular Orbital Calculations : A study by Seo et al. (1999) used molecular orbital calculations to investigate electrophilic substitutions on pyrrole derivatives, including those with phenylsulfonyl groups. This research provides insights into the theoretical aspects of chemical reactivity and stability of such compounds (Seo et al., 1999).
Antibacterial Activity : Research by Toja et al. (1986) synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their antibacterial activity. This study indicates the potential of such compounds in pharmaceutical applications (Toja et al., 1986).
Efficient Sulfonation : A study by Janosik et al. (2006) focused on the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid, developing a clean and operationally simple protocol for synthesizing sulfonamide derivatives (Janosik et al., 2006).
Chemoselective Synthesis : Jahanshahi et al. (2018) demonstrated the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines using an efficient nanocatalyst. This research highlights the compound's relevance in nanotechnology and material science (Jahanshahi et al., 2018).
Mechanism of Action
Target of Action
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a complex organic compoundIt’s known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they can affect pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-15(18)13-10-17(14-12(13)8-5-9-16-14)22(19,20)11-6-3-2-4-7-11/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKMFYZEFIQCKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578986 |
Source
|
Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245064-81-7 |
Source
|
Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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